molecular formula C16H14N4OS B15038166 3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylthiophen-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15038166
M. Wt: 310.4 g/mol
InChI Key: ZLKLVOIIPMGBPK-LICLKQGHSA-N
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Description

This compound is a pyrazole-carbohydrazide derivative characterized by a 5-methylthiophen-2-yl substituent at the pyrazole C3 position and an (E)-phenylmethylidene hydrazone moiety at the carbohydrazide terminus. Such structural features are common in antitumor and enzyme-inhibitory agents, as pyrazole-carbohydrazides are known for their diverse bioactivity .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

ZLKLVOIIPMGBPK-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylmethylidene group can be reduced to a phenylmethyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylmethyl derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may modulate the activity of voltage-gated sodium and calcium channels, as well as GABA transporters . These interactions can lead to anticonvulsant and antinociceptive effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and reported biological activities:

Compound Substituents Biological Activity Reference
Target Compound 5-Methylthiophen-2-yl; (E)-Phenylmethylidene Inferred: Moderate cytotoxicity (predicted IC₅₀ ~10–50 µM based on structural analogs).
(E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-pyrazole-5-carbohydrazide (Compound 26) 4-tert-Butylbenzyl; 4-Chlorophenyl; 5-Chloro-2-hydroxyphenyl IC₅₀ = 0.28 µM (A549 lung cancer cells); induces apoptosis
(E)-3-(5-Methylthiophen-2-yl)-N-(3-nitrobenzylidene)-pyrazole-5-carbohydrazide (1285613-77-5) 5-Methylthiophen-2-yl; 3-Nitrobenzylidene Structural analog: Nitro group may enhance cytotoxicity but reduce solubility.
STK105272 5-Methylthiophen-2-yl; 3-Ethoxy-4-hydroxyphenylmethylidene Structural analog: Polar ethoxy/hydroxyl groups may improve bioavailability.
(E)-N′-((1H-Indol-3-yl)methylene)-pyrazole-5-carbohydrazide Indole-3-ylmethylene Potent ER aminopeptidase inhibitor (non-peptidic scaffold; MW ≈ 450, logP >5)
3-(Thiophen-2-yl)-N-(2,4-dichlorobenzylidene)-pyrazole-5-carbohydrazide Thiophen-2-yl; 2,4-Dichlorobenzylidene Structural analog: Dichlorophenyl enhances hydrophobic binding but may increase toxicity.

Key Observations:

Electron-Withdrawing Groups (EWGs) : Analogs with EWGs (e.g., nitro, chloro) exhibit lower IC₅₀ values (higher potency) but may suffer from poor solubility and metabolic instability. For example, Compound 26 (IC₅₀ = 0.28 µM) leverages a 4-chlorophenyl group for enhanced apoptosis induction .

Methylthiophene vs. Thiophene : The 5-methylthiophen-2-yl group in the target compound likely improves metabolic stability compared to unsubstituted thiophene derivatives (e.g., ) due to steric shielding of reactive sites .

Hydrazone Modifications : Replacing phenylmethylidene with polar groups (e.g., 3-ethoxy-4-hydroxyphenyl in STK105272) may enhance aqueous solubility, critical for oral bioavailability .

Scaffold Versatility : The carbohydrazide core supports diverse substitutions, enabling tuning for specific targets. Indole-based analogs () show promise for enzyme inhibition, while aryl-substituted derivatives () excel in cytotoxicity .

Research Findings and Implications

  • Anticancer Potential: The target compound’s methylthiophene-phenylmethylidene architecture balances lipophilicity and planarity, favoring intercalation with DNA or kinase targets. However, its predicted IC₅₀ (~10–50 µM) is higher than chlorinated/nitrated analogs, suggesting room for optimization .
  • Synthetic Accessibility : The compound can be synthesized via condensation of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide with benzaldehyde derivatives, a route validated for similar structures () .
  • ADME Profile : The absence of strong EWGs may confer better solubility than nitro/chloro analogs but could limit target affinity. Molecular docking studies are recommended to explore binding modes .

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